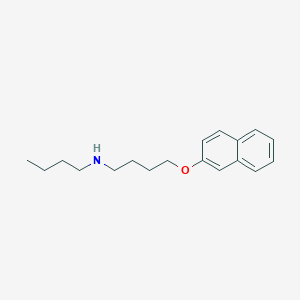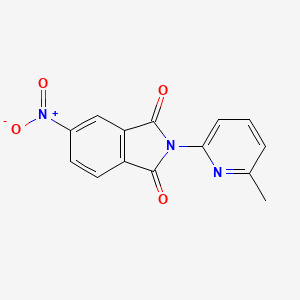![molecular formula C16H19NO5 B5060550 2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5060550.png)
2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}cyclohexanecarboxylic acid, commonly known as MDL-101,002, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
MDL-101,002 works by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, MDL-101,002 has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, MDL-101,002 has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, and to decrease the levels of others, such as glutamate. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MDL-101,002 for lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the effects of blocking this receptor without affecting other receptors or neurotransmitters. However, one limitation is that MDL-101,002 has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in experiments over an extended period of time.
Zukünftige Richtungen
There are many potential future directions for research on MDL-101,002. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Another area of interest is its potential as a treatment for traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDL-101,002 and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of MDL-101,002 involves the reaction of 1,3-benzodioxole with cyclohexanone followed by a series of chemical transformations to produce the final compound. The synthesis has been well-documented in the scientific literature and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
MDL-101,002 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its potential as an analgesic and as a treatment for addiction.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-8-10-5-6-13-14(7-10)22-9-21-13/h5-7,11-12H,1-4,8-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKUFAPLNXFUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)


![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5060517.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)
![N-(4-fluorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5060525.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5060547.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5060552.png)
